N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of heterocyclic compounds, specifically benzimidazole and thiophene derivatives Benzimidazole is a fused ring compound consisting of benzene and imidazole, while thiophene is a sulfur-containing five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation reaction between 1-ethylbenzimidazole and thiophene-2-carboxylic acid. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Another approach involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group of thiophene-2-carboxylic acid, allowing it to react with 1-ethylbenzimidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated derivatives
Wissenschaftliche Forschungsanwendungen
N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . The compound’s effects are mediated through the inhibition of key enzymes and signaling pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-ethylbenzimidazol-5-yl)thiophene-2-carboxamide: A similar compound with a different substitution pattern on the benzimidazole ring.
N-(1-methylbenzimidazol-2-yl)thiophene-2-carboxamide: A methyl-substituted analog with similar properties.
N-(1-ethylbenzimidazol-2-yl)furan-2-carboxamide: A furan analog with a similar structure but different heterocyclic ring.
Uniqueness
N-(1-ETHYL-1H-13-BENZODIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of benzimidazole and thiophene rings, which confer distinct chemical and biological properties. The presence of the ethyl group on the benzimidazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H13N3OS |
---|---|
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
N-(1-ethylbenzimidazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-2-17-11-7-4-3-6-10(11)15-14(17)16-13(18)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
UVQPAHGWEJTPKF-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.